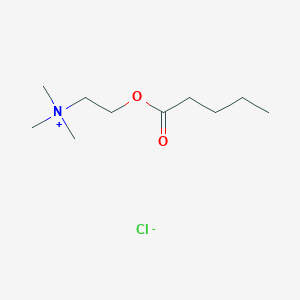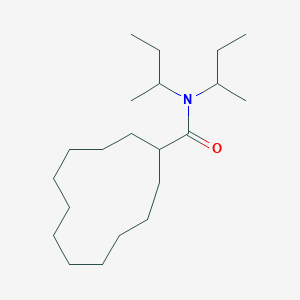
N,N-Di(butan-2-yl)cyclododecanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di(butan-2-yl)cyclododecanecarboxamide is a chemical compound with the molecular formula C20H39NO. It is known for its unique structure, which includes a cyclododecane ring and two butan-2-yl groups attached to the nitrogen atom of the carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(butan-2-yl)cyclododecanecarboxamide typically involves the reaction of cyclododecanecarboxylic acid with butan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Di(butan-2-yl)cyclododecanecarboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Cyclododecanecarboxylic acid derivatives
Reduction: Cyclododecanemethylamine derivatives
Substitution: Substituted cyclododecanecarboxamides
Applications De Recherche Scientifique
N,N-Di(butan-2-yl)cyclododecanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Di(butan-2-yl)cyclododecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets, making it a versatile molecule for research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Di(butan-2-yl)cyclododecanecarboxamide
- N,N-Di(butan-2-yl)cyclododecanecarboxylate
- N,N-Di(butan-2-yl)cyclododecanecarboximidate
Uniqueness
This compound stands out due to its unique cyclododecane ring structure and the presence of two butan-2-yl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
91424-69-0 |
|---|---|
Formule moléculaire |
C21H41NO |
Poids moléculaire |
323.6 g/mol |
Nom IUPAC |
N,N-di(butan-2-yl)cyclododecanecarboxamide |
InChI |
InChI=1S/C21H41NO/c1-5-18(3)22(19(4)6-2)21(23)20-16-14-12-10-8-7-9-11-13-15-17-20/h18-20H,5-17H2,1-4H3 |
Clé InChI |
NURWJWHAPJXEFA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C(C)CC)C(=O)C1CCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
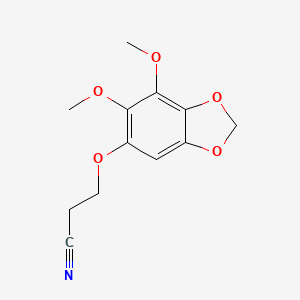
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
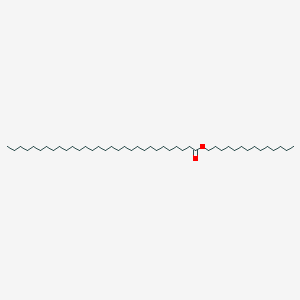

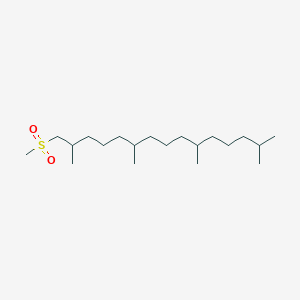
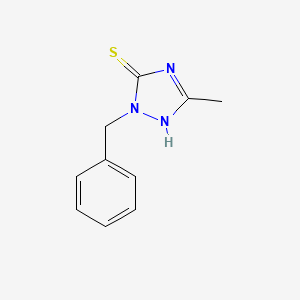
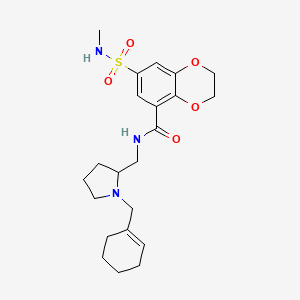

![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)

